![molecular formula C20H17F2N3O3S2 B2760959 2-((difluoromethyl)sulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 893951-41-2](/img/structure/B2760959.png)
2-((difluoromethyl)sulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a difluoromethylsulfonyl group, a tolyl group, and a thienopyrazole group. The tolyl group is a functional group related to toluene with the general formula CH3C6H4−R . The thienopyrazole group is a heterocyclic compound containing sulfur and nitrogen in the ring.
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The tolyl group could be in the ortho, meta, or para position relative to the other substituents on the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific arrangement of its functional groups. For example, the presence of the tolyl group could make the compound nonpolar and hydrophobic .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo. This research highlighted the potential of sulfonamide derivatives in developing potent and selective COX-2 inhibitors, showcasing the importance of structural modifications for pharmacokinetic profile improvements. The discovery of celecoxib, a phase III clinical trial drug for rheumatoid arthritis and osteoarthritis, exemplifies the therapeutic applications of such chemical entities (Penning et al., 1997).
Antiproliferative Activities
The antiproliferative activities of pyrazole-sulfonamide derivatives were studied, revealing cell-selective effects against rat brain tumor cells (C6). Certain compounds demonstrated broad-spectrum antitumor activities comparable to 5-fluorouracil and cisplatin, highlighting the potential of these derivatives in cancer therapy (Mert et al., 2014).
Glycosylation Methods
Research on glycosyl 2-pyridyl sulfones with alcohols and samarium(III) triflate demonstrated efficient glycoside yields and the utility in preparing di- and trisaccharides. This methodology's selectivity enables the preparation of oligosaccharides via orthogonal glycosylation protocols, contributing to the synthetic toolbox for complex carbohydrate construction (Chang & Lowary, 2000).
Molecular Docking and Density Functional Theory (DFT) Calculations
The synthesis of benzenesulfonamide derivatives and their evaluation for antitumor activity against HepG2 and MCF-7 cell lines were accompanied by molecular docking and DFT calculations. This comprehensive approach not only validated the compounds' structure but also elucidated their potential interactions with biological targets, demonstrating the integration of synthetic chemistry and computational studies in drug discovery (Fahim & Shalaby, 2019).
Propiedades
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S2/c1-12-6-8-13(9-7-12)25-18(15-10-29-11-16(15)24-25)23-19(26)14-4-2-3-5-17(14)30(27,28)20(21)22/h2-9,20H,10-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMICCONNUDLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

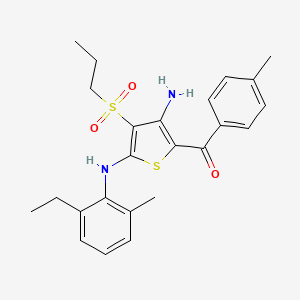
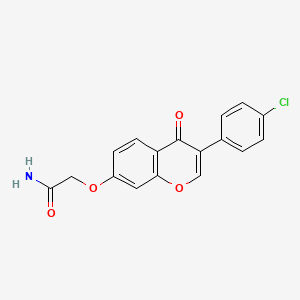
![N,N'-(decane-1,10-diyl)bis{2-[(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetamide}](/img/structure/B2760879.png)
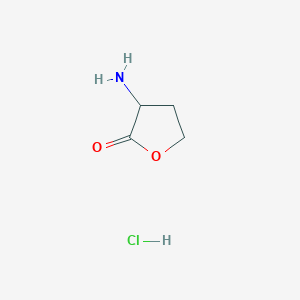
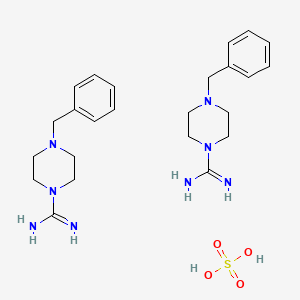
![N-(2-(dimethylamino)ethyl)-4-(indolin-1-ylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2760885.png)
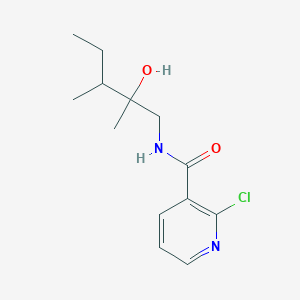
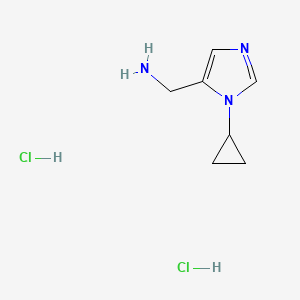

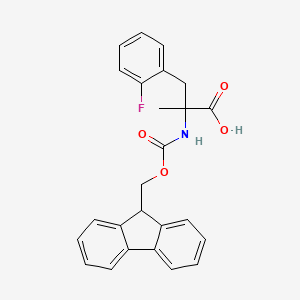
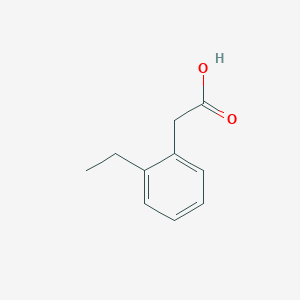


![N-(2-cyanoethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2760899.png)